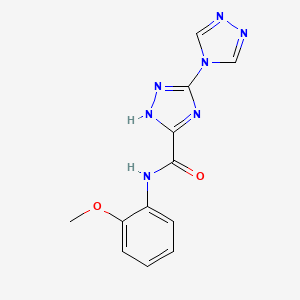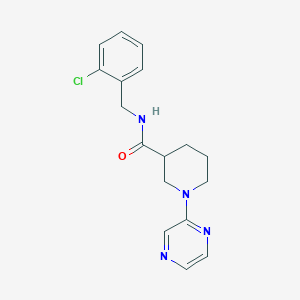![molecular formula C15H15N5O B11479298 6-methyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11479298.png)
6-methyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound, which includes a triazole ring fused to a quinazoline core, imparts it with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using air oxygen in the presence of a copper bromide (CuBr) and 1,10-phenanthroline system .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using more environmentally friendly oxidizers such as phenyliodine bis(trifluoroacetate) (PIFA) or iodine/potassium iodide (I2/KI) . These methods not only improve the yield but also reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-methyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH or KOtBu in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to the formation of tetrahydroquinazoline derivatives.
Scientific Research Applications
6-methyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials, such as light-emitting materials for OLED devices.
Mechanism of Action
The mechanism of action of 6-methyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking their catalytic functions . This inhibition can disrupt various cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure and have been studied for their applications in drug design and material science.
Pyrazolo[3,4-d]pyrimidines: Known for their kinase inhibitory activities and potential as anti-cancer agents.
[1,2,4]Triazolo[4,3-a]pyrazines: Investigated for their potential as kinase inhibitors and anti-tumor agents.
Uniqueness
What sets 6-methyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one apart is its unique combination of a triazole ring fused to a quinazoline core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H15N5O |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
6-methyl-9-pyridin-2-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C15H15N5O/c1-9-6-11-13(12(21)7-9)14(10-4-2-3-5-16-10)20-15(19-11)17-8-18-20/h2-5,8-9,14H,6-7H2,1H3,(H,17,18,19) |
InChI Key |
YFGRIQWRXXLONK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(N3C(=NC=N3)N2)C4=CC=CC=N4)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-N'-{(1E)-1-[1-(2-methoxyethyl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]ethyl}benzohydrazide](/img/structure/B11479223.png)
![N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B11479233.png)
![5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-6-chloro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11479237.png)
![ethyl 3,3,3-trifluoro-2-[(4-methylpiperazin-1-yl)amino]-N-(pyridin-3-ylcarbonyl)alaninate](/img/structure/B11479239.png)
![N-(2-{[5-(1-adamantyl)-2-methyl-3-furoyl]amino}ethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11479241.png)
![3-cyclohexyl-N-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}propanamide](/img/structure/B11479248.png)
![N-[4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B11479257.png)

![N-{2-[(butylamino)(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}benzamide](/img/structure/B11479285.png)
![methyl 5-[6-(3-fluoro-4-methoxyphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate](/img/structure/B11479295.png)
![N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-1-naphthamide](/img/structure/B11479309.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B11479315.png)

![4-[1-(6-chloropyridazin-3-yl)-6-hydroxy-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzonitrile](/img/structure/B11479319.png)
